

# An In-depth Technical Guide to Methyl 2,3-difluoro-4-hydroxybenzoate

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## Compound of Interest

Compound Name: Methyl 2,3-difluoro-4-hydroxybenzoate

Cat. No.: B1648316

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This guide provides a comprehensive technical overview of **Methyl 2,3-difluoro-4-hydroxybenzoate**, a key fluorinated intermediate in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

## Core Molecular Identity and Physicochemical Properties

**Methyl 2,3-difluoro-4-hydroxybenzoate** is a substituted aromatic compound whose strategic placement of fluorine atoms and reactive functional groups makes it a valuable building block in organic synthesis.

## Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and composition. The IUPAC name, **Methyl 2,3-difluoro-4-hydroxybenzoate**, precisely describes the arrangement of its functional groups on the benzene ring.

- Molecular Formula:  $C_8H_6F_2O_3$  [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 188.13 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- CAS Number: 219685-84-4[1][4][5]
- SMILES: COC(=O)C1=C(C(=C(C=C1)O)F)F[1][3]

The presence of two adjacent fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, acidity of the hydroxyl group, and overall reactivity, which are critical aspects explored in its applications.

## Physicochemical Data Summary

The physical and chemical properties of a compound are paramount for its handling, storage, and application in experimental work. The data for **Methyl 2,3-difluoro-4-hydroxybenzoate** is summarized below.

| Property           | Value   | Source       |
|--------------------|---|--------------|
| Appearance         | Solid   | [3]          |
| Molecular Weight   | 188.13 g/mol  | [1][2][3][4] |
| Molecular Formula  | C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub> | [1][2][3]    |
| Purity             | Commercially available in various purities (e.g., 95%, 97%) | [2][3]       |
| Storage Conditions | 2-8°C, dry, inert atmosphere, protect from light            | [2][4]       |

## Strategic Importance in Synthesis and Drug Discovery

The true value of **Methyl 2,3-difluoro-4-hydroxybenzoate** lies in its role as a versatile intermediate. The fluorinated hydroxybenzoate scaffold is a privileged structure in medicinal chemistry due to the unique properties imparted by fluorine.

## Role in Pharmaceutical Synthesis

Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the bioavailability of active pharmaceutical ingredients (APIs). **Methyl 2,3-difluoro-4-hydroxybenzoate** serves as a crucial starting material for more complex molecules. It is particularly noted as a key intermediate in the synthesis of:

- Anti-inflammatory agents[2]
- Central nervous system (CNS) agents[2]

The rationale behind its use is that the difluoro-substitution pattern can protect adjacent metabolic sites from enzymatic degradation (e.g., by Cytochrome P450 enzymes) and alter the pKa of the hydroxyl group, which can be critical for receptor interaction.

## Applications in Agrochemicals and Materials Science

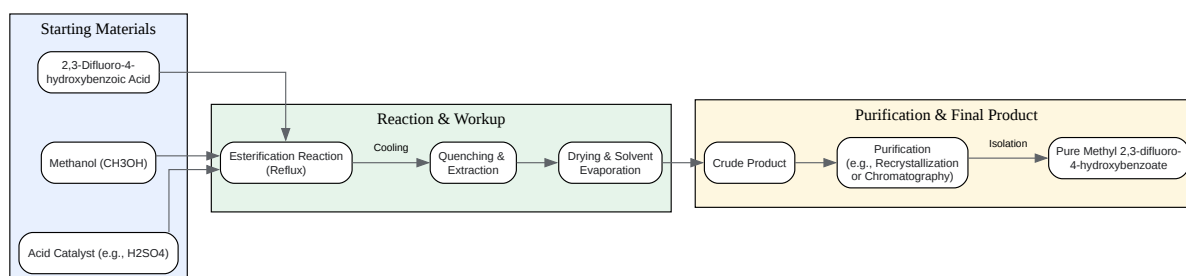
Beyond pharmaceuticals, this compound is employed in the preparation of novel fluorinated building blocks for the agrochemical industry and in the development of specialty materials.[2] In agrochemicals, enhanced metabolic stability can lead to more potent and persistent pesticides or herbicides.

## Synthesis and Characterization Protocols

The synthesis and analytical validation of **Methyl 2,3-difluoro-4-hydroxybenzoate** are critical for ensuring the quality and reproducibility of downstream applications.

## General Synthesis Workflow

A common synthetic route involves the esterification of the corresponding carboxylic acid, 2,3-difluoro-4-hydroxybenzoic acid. The overall workflow is a standard procedure in organic chemistry labs.



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Caption: General workflow for the synthesis of **Methyl 2,3-difluoro-4-hydroxybenzoate**.

## Step-by-Step Synthesis Protocol (Fischer Esterification)

- **Reaction Setup:** To a solution of 2,3-difluoro-4-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- **Heating:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

- Purification: Purify the crude ester by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to obtain the final product.

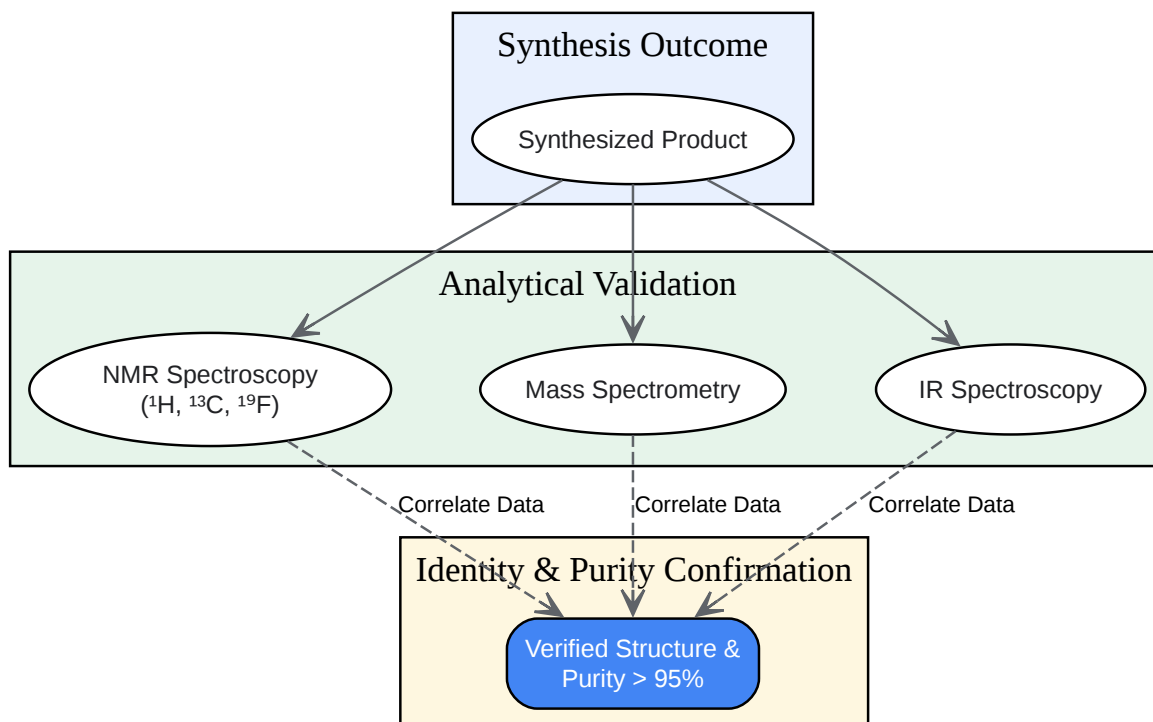
Self-Validation: The success of each step is validated by specific outcomes. The neutralization in step 4 is confirmed by the cessation of effervescence. Purity is confirmed in step 6 by analytical techniques.

## Analytical Characterization

To confirm the identity and purity of the synthesized **Methyl 2,3-difluoro-4-hydroxybenzoate**, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR will show characteristic peaks for the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.
  - $^{19}\text{F}$  NMR is crucial for confirming the presence and chemical environment of the two fluorine atoms.
  - $^{13}\text{C}$  NMR will show distinct signals for each carbon atom in the molecule.
- Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-F bonds.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak ( $m/z$ ) corresponding to 188.13.

The logical relationship between synthesis and analysis ensures the production of a high-quality, reliable chemical intermediate.



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Caption: Logical flow from synthesis to analytical confirmation.

## Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of **Methyl 2,3-difluoro-4-hydroxybenzoate** and ensuring laboratory safety.

- **Handling:** Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2][4] Protect from light and moisture to prevent degradation. An inert atmosphere is often recommended for long-term storage.[4]
- **Disposal:** Dispose of the chemical in accordance with local, state, and federal regulations.

## Conclusion

**Methyl 2,3-difluoro-4-hydroxybenzoate** is more than just a chemical compound; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its unique structural features, born from the strategic incorporation of fluorine, provide a platform for developing next-generation molecules with enhanced properties. Understanding its synthesis, characteristics, and handling is fundamental for any researcher aiming to leverage its synthetic potential.

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## References

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